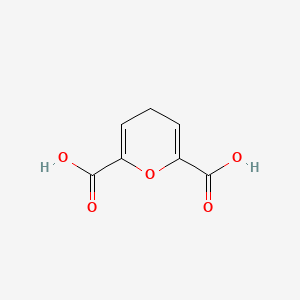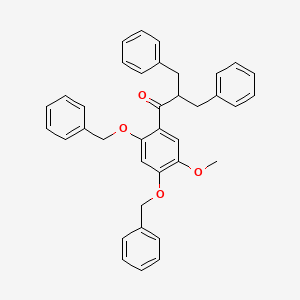
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole, also known as 2,4-bis(phenylmethoxy)anisole or 2,4-BPMEA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of approximately 146 °C. It is a member of the class of compounds known as phenylmethoxybenzyl ethers, which are characterized by their aromatic ring structures and ether functional groups. 2,4-BPMEA has been used in various laboratory experiments, such as in the synthesis of other compounds, as a catalyst, and as a model substrate for enzyme reactions.
Aplicaciones Científicas De Investigación
2,4-BPMEA has been used in a variety of scientific research applications. It has been used as a model substrate for enzyme reactions, as a catalyst in organic synthesis, and as a reagent for the determination of the structure of other compounds. It has also been used as a substrate for organic synthesis, as a ligand in coordination chemistry, and as a fluorescent probe for the detection of certain compounds.
Mecanismo De Acción
2,4-BPMEA is a versatile compound with a wide range of applications in scientific research. Its mechanism of action depends on its application. For example, when used as a model substrate for enzyme reactions, it binds to the active site of the enzyme and undergoes a reaction that results in the formation of a product. When used as a catalyst, it facilitates the reaction of two or more compounds, resulting in the formation of a new product. When used as a fluorescent probe, it binds to certain compounds and emits light when illuminated.
Biochemical and Physiological Effects
2,4-BPMEA has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is generally regarded as a safe compound with low toxicity. However, it is important to note that the potential effects of 2,4-BPMEA on humans and other organisms have not been studied in detail and should be considered when using the compound in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-BPMEA has several advantages for use in laboratory experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is also non-toxic and has no significant biochemical or physiological effects. Additionally, it is a versatile compound with a wide range of applications in scientific research.
However, 2,4-BPMEA also has several limitations. It is a relatively expensive compound, making it unsuitable for large-scale experiments. Additionally, its mechanism of action can vary depending on its application, making it difficult to predict its behavior in certain experiments.
Direcciones Futuras
The potential applications of 2,4-BPMEA are vast and still largely unexplored. Possible future directions for research include the use of 2,4-BPMEA as a drug delivery vehicle, as a fluorescent probe for the detection of certain compounds, and as a catalyst for the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could provide insight into its potential uses in medicine and other fields. Finally, further research into its mechanism of action could provide insight into how it can be used more effectively in laboratory experiments.
Métodos De Síntesis
2,4-BPMEA can be synthesized in a two-step process. The first step involves the reaction of benzaldehyde with 2,4-dichlorobenzyl alcohol in the presence of sodium hydroxide. This reaction results in the formation of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole(phenylmethoxy)benzaldehyde. The second step involves the reaction of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole(phenylmethoxy)benzaldehyde with ethanone in the presence of an acid catalyst. This reaction yields 2,4-BPMEA as the final product.
Propiedades
IUPAC Name |
2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMPNAOHMKELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-[2-13C]talose](/img/structure/B584003.png)
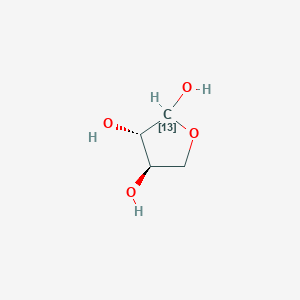
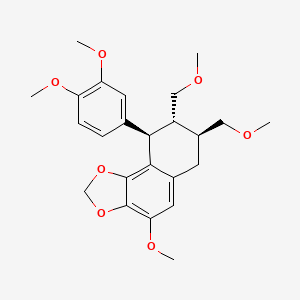
![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)
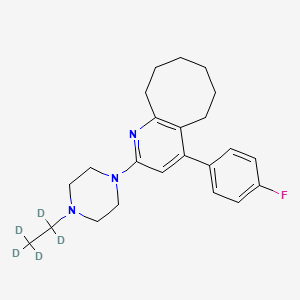
![[3'-13C]Thymidine](/img/structure/B584016.png)
![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)
